molecular formula C6H4FNO4S B1594319 3-nitrobenzenesulfonyl fluoride CAS No. 349-78-0

3-nitrobenzenesulfonyl fluoride

Cat. No.: B1594319
CAS No.: 349-78-0
M. Wt: 205.17 g/mol
InChI Key: CWFLJNDQTKMBAM-UHFFFAOYSA-N
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Description

3-nitrobenzenesulfonyl fluoride is an organic compound with the molecular formula C6H4FNO4S. It is a derivative of benzenesulfonyl fluoride, where a nitro group is substituted at the third position of the benzene ring. This compound is known for its reactivity and is used in various chemical and biological applications.

Mechanism of Action

3-Nitrobenzenesulfonyl fluoride, also known as Benzenesulfonyl fluoride, 3-nitro- or m-Nitrobenzenesulfonyl fluoride, is a chemical compound with the molecular formula C6H4FNO4S and a molecular weight of 205.17 . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Preparation Methods

The synthesis of benzenesulfonyl fluoride, 3-nitro- can be achieved through several methods:

    Sulfonylation Reaction: One common method involves the reaction of benzenesulfonyl chloride with a nitrobenzene derivative in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product.

    Fluorination: Another method involves the direct fluorination of benzenesulfonic acid derivatives using reagents like sulfur tetrafluoride or diethylaminosulfur trifluoride.

Chemical Reactions Analysis

3-nitrobenzenesulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-nitrobenzenesulfonyl fluoride has several scientific research applications:

Comparison with Similar Compounds

3-nitrobenzenesulfonyl fluoride can be compared with other sulfonyl fluoride derivatives, such as:

The unique positioning of the nitro group in benzenesulfonyl fluoride, 3-nitro- contributes to its distinct reactivity and applications.

Properties

IUPAC Name

3-nitrobenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO4S/c7-13(11,12)6-3-1-2-5(4-6)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFLJNDQTKMBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059845
Record name Benzenesulfonyl fluoride, 3-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-78-0
Record name 3-Nitrobenzenesulfonyl fluoride
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Record name Benzenesulfonyl fluoride, 3-nitro-
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Record name Benzenesulfonyl fluoride, 3-nitro-
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Record name Benzenesulfonyl fluoride, 3-nitro-
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Record name Benzenesulfonyl fluoride, 3-nitro-
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Record name m-nitrobenzenesulphonyl fluoride
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Synthesis routes and methods

Procedure details

3-Nitrobenzenesulphonyl chloride (10 g) was dissolved in 1,4-dioxane (30 ml) and stirred at room temperature. To this solution was added a solution of potassium fluoride (3.9 g) in water (5 ml) and the stirring continued at room temperature for 5 hours. The reaction mixture was allowed to stand at room temperature overnight and was poured into ice/water. The product was extracted into dichloromethane, the solvent was dried (MgSO4) and evaporated under reduced pressure to give the title compound (8 g). This material was sufficiently pure for the next stage of the synthesis.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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